molecular formula C19H23N5O2 B2883942 2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097891-02-4

2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2883942
CAS RN: 2097891-02-4
M. Wt: 353.426
InChI Key: QZIMUJMQYADIJY-UHFFFAOYSA-N
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Description

2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Heterocyclic compounds, such as pyrazines and pyridines, are foundational in the development of pharmaceuticals and agrochemicals due to their high biological activities. These compounds range from simple structures like pyridine bases to more complex molecules used as pharmaceutical ingredients. Pyrazines, in particular, find applications in flavors, fragrances, and as pharmaceutical intermediates. For example, 2-methylpyrazine is a precursor for anti-tuberculosis drugs, highlighting the potential medical applications of related structures (Higasio & Shoji, 2001).

Supramolecular Synthons in Crystal Engineering

Research on pyrazinecarboxylic acids and their supramolecular synthons provides insights into crystal engineering strategies. The recurrence of carboxylic acid-pyridine supramolecular synthon V in these compounds underlines the importance of hydrogen bonding in self-assembly processes, which can be crucial for designing new materials with specific properties (Vishweshwar, Nangia, & Lynch, 2002).

Analgesic and Antiparkinsonian Activities

The synthesis and study of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine reveal potential analgesic and antiparkinsonian activities. These derivatives, processed through various chemical reactions, demonstrate the capacity of heterocyclic compounds to mimic or surpass the effects of reference drugs like Valdecoxib® and Benzatropine®, suggesting a pathway for developing new treatments (Amr, Maigali, & Abdulla, 2008).

Structural Characterization and Pharmacological Potential

The structural characterization of isothiazolopyridines and their derivatives, including those with analgesic properties, showcases the complexity and versatility of heterocyclic compounds. This research emphasizes the potential of these structures in creating compounds with specific pharmacological effects, further underlining the broad applications of such chemical frameworks in drug development (Karczmarzyk & Malinka, 2004; 2008).

properties

IUPAC Name

2-[[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-10-21-17(11-20-13)19(26)23-7-5-14(6-8-23)12-24-18(25)9-15-3-2-4-16(15)22-24/h9-11,14H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIMUJMQYADIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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